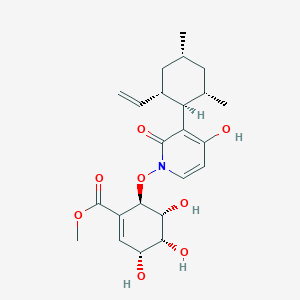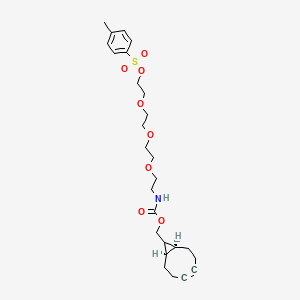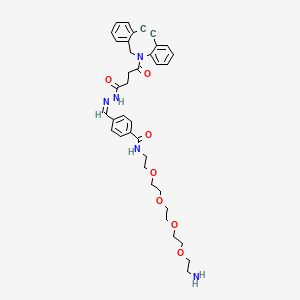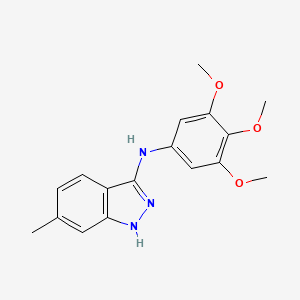
Maximiscin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maximiscin is a polyketide-shikimate chemical compound isolated from the fungus Tolypocladium. It has shown significant tumor growth suppression in animal models. The discovery of this compound was the result of a citizen scientist crowdsourcing project by the University of Oklahoma, where a soil sample from Salcha, Alaska, yielded this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of maximiscin involves a stereocontrolled approach, which is derived from the rare union of three separate metabolic pathways. The synthesis typically involves multiple steps, including the coupling of various fragments and the use of specific reagents to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily synthesized in research laboratories for scientific studies. The complexity of its structure and the need for precise stereocontrol make large-scale production challenging.
Analyse Chemischer Reaktionen
Types of Reactions
Maximiscin undergoes various types of chemical reactions, including:
Oxidation: Achieved using specific oxidizing agents to introduce oxygen functionalities.
Reduction: Involves the use of reducing agents to remove oxygen functionalities or add hydrogen atoms.
Substitution: Reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Maximiscin has several scientific research applications, including:
Chemistry: Used as a model compound to study complex synthetic routes and stereocontrolled reactions.
Biology: Investigated for its effects on cellular processes and its potential as a bioactive compound.
Wirkmechanismus
Maximiscin exerts its effects by inducing DNA damage and activating DNA damage response pathways. It has been shown to reduce the fraction of cells in the S and G2/M phases of the cell cycle and induce apoptosis within a short period . The molecular targets and pathways involved include specific enzymes and proteins related to DNA repair and cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Maximiscin is unique due to its polyketide-shikimate structure and its potent anticancer properties. Similar compounds include other polyketide-shikimate hybrids and natural products with anticancer activity, such as:
Epothilone: A polyketide with anticancer properties.
Paclitaxel: A natural product used as a chemotherapy drug.
Doxorubicin: An anthracycline antibiotic with anticancer activity.
This compound stands out due to its unique biosynthetic origin and its specific mechanism of action in inducing DNA damage and apoptosis.
Eigenschaften
Molekularformel |
C23H31NO8 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
methyl (3R,4R,5R,6R)-6-[3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-4-hydroxy-2-oxopyridin-1-yl]oxy-3,4,5-trihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C23H31NO8/c1-5-13-9-11(2)8-12(3)17(13)18-15(25)6-7-24(22(18)29)32-21-14(23(30)31-4)10-16(26)19(27)20(21)28/h5-7,10-13,16-17,19-21,25-28H,1,8-9H2,2-4H3/t11-,12+,13-,16-,17-,19-,20-,21-/m1/s1 |
InChI-Schlüssel |
BHUFOFQGYXAGAC-QMUCRNDTSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]([C@H]([C@@H](C1)C=C)C2=C(C=CN(C2=O)O[C@H]3[C@@H]([C@@H]([C@@H](C=C3C(=O)OC)O)O)O)O)C |
Kanonische SMILES |
CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)OC3C(C(C(C=C3C(=O)OC)O)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)
![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)




![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)





